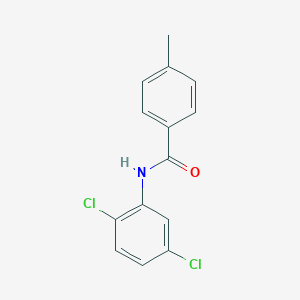
N-(2,5-dichlorophenyl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,5-dichlorophenyl)-4-methylbenzamide is a useful research compound. Its molecular formula is C14H11Cl2NO and its molecular weight is 280.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Table 1: Structural Features of N-(2,5-dichlorophenyl)-4-methylbenzamide
| Feature | Description |
|---|---|
| Chemical Formula | C15H13Cl2N |
| Chlorine Atoms | 2 (positions 2 and 5 on the phenyl ring) |
| Methyl Group | Present at position 4 on the benzamide moiety |
| Functional Groups | Amide group (-CONH-) |
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been identified as a potential lead compound for drug development due to its effectiveness against various bacterial strains. The compound's mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting essential enzymatic functions.
Case Study: Antibacterial Efficacy
A study evaluated the antibacterial activity of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating promising antibacterial potential.
Anti-inflammatory Properties
The compound also shows anti-inflammatory effects, making it suitable for treating conditions such as arthritis and other inflammatory diseases. The anti-inflammatory mechanism is believed to involve the inhibition of pro-inflammatory cytokines.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | MIC of 32 µg/mL against S. aureus | |
| Anti-inflammatory | Inhibition of cytokines |
Applications in Agrochemicals
This compound has potential applications in agriculture as a pesticide or herbicide due to its biological activity against pests and pathogens.
Larvicidal Activity
Studies have shown that this compound exhibits larvicidal effects against mosquito larvae, suggesting its use in vector control programs.
Case Study: Larvicidal Efficacy Against Aedes aegypti
In laboratory tests, this compound demonstrated a larvicidal effect with an LC50 value of 15 ppm after 24 hours of exposure. This efficacy highlights its potential as an environmentally friendly alternative to conventional insecticides.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Modifications to the chemical structure can lead to enhanced potency or reduced toxicity.
Table 3: Comparison of Structural Variants
| Compound Name | Structural Variation | Biological Activity |
|---|---|---|
| N-(3,5-Dichlorophenyl)-4-methylbenzamide | Different dichloro substitution | Distinct antimicrobial activity |
| N-(2-Chlorophenyl)-4-methylbenzamide | Single chlorine atom | Reduced bioactivity |
| N-(2,5-Dimethylphenyl)-4-methylbenzamide | Methyl groups instead of chlorine | Potentially less toxic |
Properties
Molecular Formula |
C14H11Cl2NO |
|---|---|
Molecular Weight |
280.1 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-4-methylbenzamide |
InChI |
InChI=1S/C14H11Cl2NO/c1-9-2-4-10(5-3-9)14(18)17-13-8-11(15)6-7-12(13)16/h2-8H,1H3,(H,17,18) |
InChI Key |
BBEJXZYKRDZKCX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















